2,2,5-Trimethylhex-4-en-1-amine hydrochloride
Overview
Description
2,2,5-Trimethylhex-4-en-1-amine hydrochloride: is a chemical compound with the molecular formula C_9H_19NCl. It is a derivative of hexene and contains an amine group, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized through several methods, including:
Hydroamination of hex-4-ene: : This involves the addition of an amine group to the double bond of hex-4-ene under specific conditions.
Reduction of corresponding nitriles: : The nitrile group can be reduced to an amine using suitable reducing agents.
Industrial Production Methods
In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the hydroamination of hex-4-ene. The process requires precise control of temperature, pressure, and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2,5-Trimethylhex-4-en-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: : Reduction reactions can convert the compound to simpler amines or alkanes.
Substitution: : The amine group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH_4) and hydrogen gas (H_2) are often used.
Substitution: : Reagents such as alkyl halides and acids are used in substitution reactions.
Major Products Formed
Oxidation: : Alcohols, ketones, and carboxylic acids.
Reduction: : Simpler amines and alkanes.
Substitution: : Amides, esters, and ethers.
Scientific Research Applications
2,2,5-Trimethylhex-4-en-1-amine hydrochloride is used in various scientific research fields, including:
Chemistry: : As a building block for synthesizing more complex organic compounds.
Biology: : Studying enzyme interactions and biochemical pathways.
Medicine: : Developing pharmaceuticals and testing drug efficacy.
Industry: : Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological responses.
Comparison with Similar Compounds
2,2,5-Trimethylhex-4-en-1-amine hydrochloride is similar to other amine derivatives, such as:
2,2,5-Trimethylhex-4-en-1-ol: : A hydroxyl derivative with different reactivity.
2,2,5-Trimethylhex-4-en-1-thiol: : A thiol derivative with distinct chemical properties.
These compounds differ in their functional groups, leading to variations in their chemical behavior and applications.
Properties
IUPAC Name |
2,2,5-trimethylhex-4-en-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N.ClH/c1-8(2)5-6-9(3,4)7-10;/h5H,6-7,10H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFBRHGHLCSSFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(C)(C)CN)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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